molecular formula C14H12ClNO2S B12513912 N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide CAS No. 169829-11-2

N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide

Cat. No.: B12513912
CAS No.: 169829-11-2
M. Wt: 293.8 g/mol
InChI Key: LGBLTMGCHGBEKM-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide typically involves the condensation reaction between 3-chlorobenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the manufacturing of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Uniqueness: N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a sulfonamide group.

Properties

CAS No.

169829-11-2

Molecular Formula

C14H12ClNO2S

Molecular Weight

293.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H12ClNO2S/c1-11-5-7-14(8-6-11)19(17,18)16-10-12-3-2-4-13(15)9-12/h2-10H,1H3

InChI Key

LGBLTMGCHGBEKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)Cl

Origin of Product

United States

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